Cas no 1802005-04-4 (1-Tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate)

1-Tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate
- MFCD30527899
- CS-0161776
- 1802005-04-4
- D83943
- 1-tert-Butyl2-ethyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate
- Ethyl 1-boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
- 1-tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate
- BS-52024
- 1-O-tert-butyl 2-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate
- 1-Tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate
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- インチ: 1S/C18H28BNO6/c1-9-23-14(21)13-10-12(11-20(13)15(22)24-16(2,3)4)19-25-17(5,6)18(7,8)26-19/h10-11H,9H2,1-8H3
- InChIKey: OTCMJBQDBKYNKK-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=C(C(=O)OCC)N(C(=O)OC(C)(C)C)C=2)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 365.2009678g/mol
- どういたいしつりょう: 365.2009678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76
1-Tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM212104-250mg |
1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 97% | 250mg |
$*** | 2023-03-30 | |
Ambeed | A267951-100mg |
1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 97% | 100mg |
$60.0 | 2025-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34025-250mg |
1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 97% | 250mg |
¥1131.0 | 2024-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751971-100mg |
1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 97% | 100mg |
¥900.0 | 2022-03-01 | |
Aaron | AR01K182-1g |
1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 97% | 1g |
$459.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTJ977-250mg |
1H-Pyrrole-1,2-dicarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 2-ethyl ester1-tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 95% | 250mg |
¥639.0 | 2024-04-23 | |
Aaron | AR01K182-50mg |
1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 97% | 50mg |
$63.00 | 2025-02-11 | |
1PlusChem | 1P01K0ZQ-50mg |
1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 97% | 50mg |
$48.00 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTJ977-1g |
1H-Pyrrole-1,2-dicarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 2-ethyl ester1-tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 95% | 1g |
¥1728.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y1229261-1g |
1-(tert-butyl) 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate |
1802005-04-4 | 95% | 1g |
$460 | 2025-02-28 |
1-Tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate 関連文献
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1-Tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylateに関する追加情報
Introduction to 1-Tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate (CAS No. 1802005-04-4)
1-Tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate, with the CAS number 1802005-04-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the pyrrole derivatives family, which are well-known for their diverse biological activities and industrial applications. The unique structural features of this molecule, including its tert-butyl and ethyl substituents, as well as the presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group, make it a versatile intermediate in synthetic chemistry and a promising candidate for further research and development.
The tetramethyl-1,3,2-dioxaborolan-2-yl moiety is particularly noteworthy as it introduces a boronic acid functionality, which is highly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern organic synthesis and has been extensively used in the construction of complex molecular architectures. The pyrrole-1,2-dicarboxylate core of the compound provides additional reactivity sites that can be exploited for further functionalization. These features collectively make 1-Tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate a valuable building block for the synthesis of novel pharmaceuticals and advanced materials.
In recent years, there has been a surge in research focused on developing new heterocyclic compounds with potential therapeutic applications. Pyrrole derivatives have been extensively studied due to their ability to modulate various biological pathways. For instance, studies have shown that certain pyrrole-based compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of 1-Tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate aligns well with these trends. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its electronic properties and biological activity.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group necessitates careful handling to ensure high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve this goal. These methods not only enhance efficiency but also minimize unwanted side products. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for characterizing the structure and purity of the final product.
One of the most exciting applications of 1-Tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,
1802005-04-4 (1-Tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate) 関連製品
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